molecular formula C15H12Cl2N6OS B2609353 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide CAS No. 587005-68-3

2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide

Cat. No.: B2609353
CAS No.: 587005-68-3
M. Wt: 395.26
InChI Key: QPUQQKGMPYAEBP-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring a pyridin-3-yl substituent at the 5-position of the triazole ring and a 3,5-dichlorophenyl group attached via an acetamide linkage. Its structure combines a heterocyclic core with halogenated aromatic and pyridine moieties, which are associated with diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties .

Properties

IUPAC Name

2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N6OS/c16-10-4-11(17)6-12(5-10)20-13(24)8-25-15-22-21-14(23(15)18)9-2-1-3-19-7-9/h1-7H,8,18H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUQQKGMPYAEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Thioether Formation: The triazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether with 3,5-dichloroaniline and acetic anhydride to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound undergoes diverse chemical transformations due to its triazole ring, sulfur atom, and acetamide group.

Oxidation Reactions

  • Sulfur oxidation : The thioether group undergoes oxidation to form sulfoxides or sulfones.

    • Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA) .

    • Products: Oxidized derivatives with altered biological activity .

Reduction Reactions

  • Triazole ring reduction : Reduction of the triazole ring or nitro groups (if present) to form amines.

    • Reagents: Sodium borohydride, lithium aluminum hydride .

    • Products: Amines or reduced triazole derivatives .

Substitution Reactions

  • Chlorophenyl substitution : Nucleophilic aromatic substitution at the chloro groups on the phenyl ring.

    • Reagents: Sodium methoxide, potassium tert-butoxide .

    • Products: Derivatives with substituted phenyl groups .

Reaction Conditions and Reagents

Reaction Type Reagents Conditions Key Products
OxidationH₂O₂, m-CPBARoom temperature, neutral pHSulfoxides/sulfones
ReductionNaBH₄, LiAlH₄Ethanol, THFReduced triazoles or amines
SubstitutionNaOMe, KOtBuDMF, refluxSubstituted phenyl derivatives

Triazole Ring Stability

  • The 1,2,4-triazole ring exhibits high stability due to conjugation and partial aromaticity, enabling selective reactivity at peripheral functional groups .

Sulfur Atom Reactivity

  • The thioether group acts as a nucleophile or undergoes oxidation, influencing the compound’s interactions with biological targets .

Acetamide Group Role

  • The acetamide moiety participates in hydrogen bonding, affecting solubility and molecular recognition .

Comparative Analysis with Similar Compounds

Compound Structural Features Reactivity
Target compound 3,5-dichlorophenyl, pyridin-3-yl triazoleOxidation at sulfur, substitution at Cl
4-Amino-5-(pyridin-3-yl)-triazole-3-thiolPyridin-3-yl triazole, free thiol groupThiol oxidation, triazole ring reactions
2-{[4-amino-5-(pyridin-4-yl)-triazol-3-yl]sulfanyl}-N-phenylacetamidePyridin-4-yl substitution, phenyl groupReduced substitution reactivity

Biological Relevance of Reactions

  • Oxidation : Modulates cytotoxicity and biological activity, influencing therapeutic potential .

  • Substitution : Affects binding affinity to enzymes or receptors, critical for drug design .

Analytical Techniques

  • NMR spectroscopy : Confirms structural integrity and reaction progress.

  • LC-MS : Validates molecular weight and purity post-reaction .

This synthesis and reactivity profile highlights the compound’s versatility in medicinal chemistry, particularly for designing anticancer or antimicrobial agents.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 4-amino-5-pyridinyl triazoles have shown efficacy against various bacterial strains and fungi. Studies have demonstrated that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Properties

The triazole derivatives have been investigated for their potential anticancer effects. In vitro studies have shown that these compounds can induce apoptosis in cancer cells, particularly in breast and colon cancer cell lines. The mechanism often involves the inhibition of specific enzymes involved in cell proliferation .

Anti-inflammatory Effects

Some studies suggest that triazole derivatives can also exhibit anti-inflammatory properties. This is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease, where these compounds may help reduce inflammation markers .

Fungicides

Due to their antifungal properties, triazole derivatives are utilized in agriculture as fungicides. They are effective against a range of fungal pathogens affecting crops, thus improving yield and quality. The mode of action typically involves disrupting the synthesis of ergosterol, an essential component of fungal cell membranes .

Plant Growth Regulators

Research has indicated that certain triazole compounds can act as plant growth regulators. They may enhance root development and overall plant vigor, making them valuable in agricultural practices aimed at increasing crop productivity .

Synthesis and Characterization

A study focused on synthesizing various triazole derivatives highlighted the successful formation of 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide through a reaction involving pyridine derivatives and thioketones. Characterization techniques such as NMR and X-ray crystallography confirmed the structure and purity of the synthesized compound .

Biological Testing

In a controlled experimental setup, the synthesized compound was tested against several microbial strains and cancer cell lines. Results indicated a notable decrease in cell viability at certain concentrations, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the dichlorophenyl group are key structural features that contribute to its binding affinity and activity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The target compound’s 3,5-dichlorophenyl group may enhance lipophilicity and receptor binding compared to non-halogenated aryl groups (e.g., 4-nitrophenyl in AM31) .
  • Synthetic Efficiency: Allyl-substituted analogs (e.g., 6a) show moderate yields (65%), while amino-substituted derivatives (e.g., AM31) are often synthesized for optimized bioactivity rather than yield .

Anti-Inflammatory Activity

  • The target compound’s structural analog, 2-[[4-amino-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide, demonstrated 1.28× higher anti-inflammatory activity than diclofenac in rat models, suggesting that halogenation (e.g., 3,5-dichloro) could further enhance potency .
  • In contrast, non-halogenated derivatives (e.g., AM31 with 4-nitrophenyl) showed weaker cyclooxygenase-2 (COX-2) inhibition, highlighting the importance of halogen atoms in aryl groups for anti-inflammatory effects .

Enzyme Modulation

  • Orco Agonism : VUAA1, a close analog with 4-ethyl and pyridin-3-yl groups, acts as a potent Orco ion channel agonist (EC₅₀ = 3.6 μM), whereas the target compound’s dichlorophenyl group may alter selectivity due to steric and electronic effects .

Pharmacokinetic Behavior

  • Potassium 2-((4-amino-5-(morfolinometyl)-4H-1,2,4-triazol-3-yl)thio)acetate, a water-soluble analog, showed rapid absorption (t₁/₂ = 0.32 hours) but short serum half-life, suggesting that the target compound’s lipophilic dichlorophenyl group may improve metabolic stability .

Biological Activity

The compound 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide is a derivative of the 1,2,4-triazole class, which is known for its diverse biological activities. This article focuses on the biological activity of this compound, including its antimicrobial, antitumor, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound is characterized by the presence of a triazole ring substituted with a pyridine moiety and a dichlorophenyl acetamide group. This unique configuration is thought to contribute to its biological efficacy.

Biological Activity Overview

  • Antimicrobial Activity
    • The compound has shown significant antimicrobial properties against various bacterial strains including Escherichia coli and Staphylococcus aureus. In vitro studies using agar diffusion methods revealed minimum inhibitory concentrations (MICs) as low as 0.9 µg/mL against certain fungal strains such as Candida tenuis and Aspergillus niger .
    • A study reported that derivatives of 1,2,4-triazole exhibited broad-spectrum antibacterial and antifungal activities due to their ability to interact with biological targets involved in microbial metabolism .
  • Antitumor Activity
    • Research indicates that compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested on triple-negative breast cancer cell lines (MDA-MB-231) and glioblastoma cells (U-87), showing IC50 values around 39.2 µM .
    • The mechanism of action is believed to involve the inhibition of key signaling pathways such as the mitogen-activated protein kinase pathway, which plays a crucial role in cell proliferation and survival .

Case Study 1: Antimicrobial Screening

In a study assessing the antimicrobial efficacy of triazole derivatives:

  • Objective : To evaluate the antibacterial and antifungal properties.
  • Method : Agar diffusion and serial dilution methods were used.
  • Results : Notable activity was observed against Mycobacterium luteum with MIC values reaching 3.9 µg/mL for specific derivatives .

Case Study 2: Antitumor Activity Assessment

A separate investigation focused on the antitumor potential:

  • Objective : To determine cytotoxic effects on cancer cell lines.
  • Method : MTT assay was performed on MDA-MB-231 and U-87 cells.
  • Results : Compounds showed significant cytotoxicity with IC50 values indicating effective inhibition of cell viability .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole ring interacts with various enzymes involved in microbial growth and cancer cell proliferation.
  • Signal Transduction Modulation : By influencing pathways such as MAPK, these compounds can alter cellular responses to stress and growth signals .
  • Metal Ion Interaction : Some studies suggest that triazole derivatives can chelate metal ions, which may enhance their antimicrobial efficacy .

Q & A

Q. What are the standard synthetic routes for this compound?

The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with chloroacetamide derivatives under basic conditions. For example, refluxing the thiol intermediate with a chloroacetamide (e.g., N-(3,5-dichlorophenyl)chloroacetamide) in ethanol/water with KOH as a base, followed by isolation via precipitation and recrystallization from ethanol .

Q. How should purification be performed to ensure high purity?

Recrystallization from ethanol or ethanol/water mixtures is recommended. After reflux, the reaction mixture is poured into distilled water to precipitate the product, which is then filtered, washed, and recrystallized. Purity ≥95% is achievable with this method, validated by HPLC or TLC .

Q. What safety protocols are essential during handling?

Critical precautions include:

  • Avoiding ignition sources (P210) and static discharge.
  • Using PPE (gloves, goggles) and working in a fume hood.
  • Storing at 2–8°C in sealed containers (P102, P201).
    Refer to GHS-compliant safety data sheets for specific hazard codes .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield?

Optimization strategies include:

  • Solvent selection : Ethanol/water mixtures (4:1 ratio) enhance solubility of intermediates.
  • Catalysis : Testing phase-transfer catalysts (e.g., TBAB) to accelerate nucleophilic substitution.
  • Temperature control : Reflux at 80–90°C for 1–2 hours maximizes conversion.
    Use Design of Experiments (DoE) to systematically evaluate variables, as demonstrated in flow-chemistry studies .

Q. What analytical methods confirm structural integrity and purity?

  • NMR : 1^1H and 13^{13}C NMR verify the triazole-thioacetamide backbone and substituents.
  • HPLC-MS : Quantify purity (>95%) and detect byproducts (e.g., unreacted thiol).
  • X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing .

Q. How to resolve contradictions in reported biological activity data?

  • Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.
  • Purity validation : Ensure impurities (<5%) do not skew results (e.g., residual solvents).
  • Structural analogs : Compare with related triazole-thioacetamides to isolate structure-activity relationships (SAR) .

Q. What strategies improve aqueous solubility for in vivo studies?

  • Derivatization : Introduce sulfonate (-SO3_3H) or tertiary amine groups via post-synthetic modification.
  • Co-solvents : Use DMSO/PBS mixtures (≤10% DMSO) for in vitro assays.
  • Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes to enhance bioavailability .

Q. How to design SAR studies for enhanced antimicrobial activity?

  • Core modifications : Replace the pyridin-3-yl group with other heterocycles (e.g., furan, thiophene) to test π-π stacking effects.
  • Substituent tuning : Vary the dichlorophenyl group’s halogen positions (meta vs. para) to optimize hydrophobic interactions with bacterial targets.
  • Mannich base derivatives : Synthesize analogs with added aminoalkyl chains to improve membrane permeability .

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